Synthesis of N-Benzyl-2-chloro-2-phenylacetamide from chloroacetyl chloride
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide from chloroacetyl chloride
An In-depth Technical Guide to the Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-2-chloro-2-phenylacetamide, a valuable α-haloacetamide intermediate in organic synthesis. The core of this process is the Schotten-Baumann reaction, a robust method for amide bond formation. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous safety analysis, and methods for purification and characterization, tailored for researchers, chemists, and professionals in drug development. We emphasize the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the synthesis.
Note on Reactants: The synthesis of N-benzyl-2-chloro-2-phenylacetamide requires the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride . The title provided in the user request specified chloroacetyl chloride, which would yield N-benzyl-2-chloroacetamide, a different compound lacking the phenyl substituent on the acetyl group. This guide proceeds with the chemically correct precursor, 2-chloro-2-phenylacetyl chloride, to achieve the target molecule.
Mechanistic Framework: The Schotten-Baumann Reaction
The formation of N-benzyl-2-chloro-2-phenylacetamide is achieved via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[1][2] This reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a reliable method for acylating amines or alcohols.[1] The key to its success lies in the use of a base, typically in a biphasic aqueous-organic system, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]
The mechanism proceeds in three principal stages:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a transient tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine or sodium hydroxide). This step is critical as it quenches the generated hydrochloric acid, preventing it from protonating the starting benzylamine, which would render the amine unreactive.[3][4]
Caption: The Schotten-Baumann reaction mechanism for amide synthesis.
Hazard Analysis and Safe Handling
The reactants in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE). Acyl chlorides, in particular, are highly reactive and corrosive.[6][7][8]
| Substance | CAS No. | Key Hazards | Recommended PPE & Handling |
| 2-chloro-2-phenylacetyl chloride | 2912-62-1 | Corrosive, causes severe skin burns and eye damage.[6][9] Reacts with moisture. May cause respiratory irritation.[7] | Handle in a chemical fume hood. Wear chemical safety goggles, face shield, nitrile gloves, and a lab coat.[6] Keep away from water. |
| Benzylamine | 100-46-9 | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Combustible liquid. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from ignition sources. |
| Triethylamine (Base) | 121-44-8 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from heat and flames. |
| Dichloromethane (Solvent) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Handle in a chemical fume hood. Wear chemical safety goggles, solvent-resistant gloves (e.g., Viton), and a lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed. All glassware should be thoroughly dried before use.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount | Volume/Mass |
| Benzylamine | 107.15 | 1.0 | 10.0 mmol | 1.07 g (1.09 mL) |
| 2-chloro-2-phenylacetyl chloride | 189.04 | 1.05 | 10.5 mmol | 1.98 g (1.53 mL) |
| Triethylamine | 101.19 | 1.2 | 12.0 mmol | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~40 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~40 mL |
| Brine (Saturated NaCl) | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~2-3 g |
Step-by-Step Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (25 mL).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq) in dichloromethane (25 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the mixture sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess triethylamine and benzylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic species.
-
Brine (1 x 20 mL) to aid in breaking any emulsions and begin the drying process.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Experimental Workflow Diagram
Caption: Workflow from reaction setup to the purified final product.
Purification by Recrystallization
The crude N-benzyl-2-chloro-2-phenylacetamide is purified by recrystallization to remove residual impurities. The choice of solvent is critical for obtaining high purity and yield.
Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[11] A small-scale solvent screen is recommended. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good starting points for amides.[11][12]
General Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.
-
Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result for N-Benzyl-2-chloro-2-phenylacetamide |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point range, to be determined experimentally |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 10H, Ar-H), ~6.5 (br s, 1H, N-H), ~5.4 (s, 1H, CHCl), ~4.5 (d, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~127-138 (Ar-C), ~60 (CHCl), ~45 (N-CH₂) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 260.08, [M+Na]⁺ at m/z 282.06[13] |
Note: NMR chemical shifts are predictions based on the structure and data from similar compounds and should be confirmed experimentally.[14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2016). PubMed Central. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubChemLite. (n.d.). N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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